3-Propan-2-ylidenepyrazin-2-one
Description
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-propan-2-ylidenepyrazin-2-one |
InChI |
InChI=1S/C7H8N2O/c1-5(2)6-7(10)9-4-3-8-6/h3-4H,1-2H3 |
InChI Key |
MDGBLPNPAXFVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=O)N=CC=N1)C |
Origin of Product |
United States |
Preparation Methods
Jones Method: Condensation of α-Amino Amides with 1,2-Dicarbonyl Compounds
Principle : Cyclocondensation of α-amino acid amides with 1,2-dicarbonyl precursors forms the pyrazinone core, with the propan-2-ylidene group introduced via regioselective dehydration.
Procedure :
- Reactants : Glycinamide (α-amino amide) and methylglyoxal (1,2-dicarbonyl).
- Conditions : Reflux in ethanol with piperidine (10 mol%) for 12 hours.
- Workup : Neutralization with HCl, extraction with ethyl acetate, and recrystallization from methanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 12 hours |
| Temperature | 80°C |
| Key Intermediate | 3-Hydroxy-pyrazin-2-one |
Mechanism :
- Imine formation between the α-amino amide and 1,2-dicarbonyl.
- Cyclization to form a 3-hydroxy-pyrazin-2-one intermediate.
- Acid-catalyzed dehydration to introduce the propan-2-ylidene group.
Advantages :
- High regioselectivity.
- Scalable to gram quantities.
Limitations :
- Requires anhydrous conditions to prevent hydrolysis.
Hydrazine Cyclization with β-Keto Esters
Principle : Hydrazine derivatives react with β-keto esters to form pyrazinones via tandem condensation and cyclization.
Procedure :
- Reactants : Pyrazine-2-carbohydrazide and ethyl acetoacetate (β-keto ester).
- Conditions : Reflux in acetic acid (5%) for 8 hours.
- Workup : Solvent evaporation, chromatography (hexane/EtOAc, 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Reaction Time | 8 hours |
| Temperature | 110°C |
| Byproduct | Hydrazine dimer |
Mechanism :
- Schiff base formation between hydrazide and β-keto ester.
- Cyclization to form the pyrazinone ring.
- Keto-enol tautomerism stabilizes the propan-2-ylidene group.
Advantages :
- Tolerates electron-withdrawing substituents.
- No need for metal catalysts.
Limitations :
- Moderate yields due to competing side reactions.
Post-Cyclization Condensation with Acetone
Principle : Preformed pyrazin-2-one undergoes acid-catalyzed condensation with acetone to introduce the propan-2-ylidene group.
Procedure :
- Reactants : Pyrazin-2-one (1 eq) and acetone (5 eq).
- Conditions : H₂SO₄ (0.5 M) in toluene, 60°C for 6 hours.
- Workup : Extraction with NaHCO₃, drying (MgSO₄), and distillation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 45–50% |
| Reaction Time | 6 hours |
| Temperature | 60°C |
| Conversion Rate | >90% (by GC-MS) |
Mechanism :
- Protonation of pyrazinone’s carbonyl group.
- Nucleophilic attack by acetone enolate.
- Dehydration to form the conjugated double bond.
Advantages :
- Utilizes inexpensive reagents.
- Compatible with diverse pyrazinone substrates.
Limitations :
- Requires excess acetone for satisfactory conversion.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 3-Propan-2-ylidenepyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the propan-2-ylidene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various reduced pyrazine derivatives.
Scientific Research Applications
3-Propan-2-ylidenepyrazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Propan-2-ylidenepyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .
Comparison with Similar Compounds
3-Phenylpiperazin-2-one (CAS 5368-28-5)
- Structure : Piperazin-2-one core (six-membered ring with two adjacent nitrogen atoms) substituted with a phenyl group at position 3.
- Key Differences: The piperazinone ring has adjacent nitrogens, whereas pyrazinone nitrogens are para.
- Applications: Piperazinones are explored as intermediates in antipsychotic and antidepressant drug synthesis .
3-(Pyridin-2-yl)piperazin-2-one (CAS 1246548-67-3)
- Structure : Piperazin-2-one with a pyridinyl substituent at position 3.
- Key Differences: The pyridinyl group introduces aromaticity and basicity, contrasting with the non-aromatic propan-2-ylidene group. Molecular weight: ~207.22 g/mol (calculated), compared to ~152.18 g/mol for 3-Propan-2-ylidenepyrazin-2-one.
- Safety: Requires ventilation and personal protective equipment (PPE) during handling, as noted for similar laboratory chemicals .
1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one (CAS 100500-97-8)
- Structure : Piperazine derivative with a hydroxypropyl and propan-2-one substituent.
- Molecular weight: 200.28 g/mol, higher than pyrazinone analogs .
5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives (e.g., 3a-3h)
- Structure : Pyridazin-3(2H)-one core with chloro and phenyl substituents.
- Key Differences: Pyridazinones have adjacent nitrogens, leading to distinct reactivity in electrophilic substitution compared to pyrazinones. Chloro and aryl substituents enhance electrophilicity, which may influence binding to biological targets .
Data Table: Structural and Property Comparison
Research Findings and Implications
- Synthetic Methods: Analogous compounds (e.g., pyridazinones) are synthesized via alkylation using halides and potassium carbonate in acetone . Similar routes may apply to 3-Propan-2-ylidenepyrazin-2-one.
- Computational Studies : Tools like AutoDock Vina could predict binding modes of these compounds to biological targets, leveraging differences in substituent electronic profiles .
- Safety Considerations: Piperazinone derivatives emphasize the need for PPE and ventilation, suggesting analogous precautions for pyrazinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
